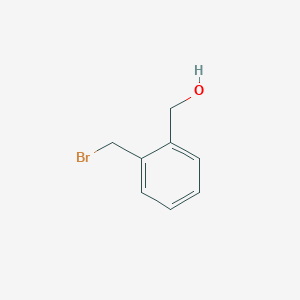

(2-(Bromométhyl)phényl)méthanol

Vue d'ensemble

Description

2-(Bromomethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Bromomethyl)benzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Intermédiaire pour les acides boroniques

Ce composé est un précurseur pour la synthèse des acides boroniques, qui sont essentiels dans les réactions de couplage de Suzuki, une méthode largement utilisée pour former des liaisons carbone-carbone en chimie organique. Les acides boroniques dérivés du (2-(Bromométhyl)phényl)méthanol peuvent être utilisés pour créer des structures biaryliques, qui sont courantes dans de nombreuses molécules médicamenteuses .

Réactions de substitution aromatique électrophile

Ce composé peut être utilisé dans des réactions de substitution aromatique électrophile comme source de brome. Il peut introduire des groupes bromométhyle dans les noyaux aromatiques, ce qui constitue une étape clé dans la synthèse de composés aux propriétés électroniques et stériques spécifiques .

Activité Biologique

2-(Bromomethyl)benzyl alcohol is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is structurally related to benzyl alcohol, which is known for various pharmacological properties. The presence of the bromomethyl group can significantly influence the biological activity of the compound, enhancing its interactions with biological targets.

- Chemical Formula: C8H9BrO

- CAS Number: 74785-02-7

- Molecular Weight: 217.06 g/mol

The biological activity of 2-(Bromomethyl)benzyl alcohol can be attributed to its ability to interact with various cellular targets, including enzymes and receptors. The bromine atom in the structure may enhance lipophilicity, facilitating membrane permeability and increasing bioavailability.

Biological Activities

Research indicates that 2-(Bromomethyl)benzyl alcohol exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown that halogenated benzyl alcohol derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-(Bromomethyl)benzyl alcohol have demonstrated efficacy against various bacterial and fungal strains, including Candida albicans and Trichophyton rubrum .

- Anticancer Potential: Some derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

- Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory mediators .

Case Studies and Research Findings

-

Antifungal Activity Study:

A study evaluated the antifungal properties of several benzyl alcohol derivatives, including 2-(Bromomethyl)benzyl alcohol. The results indicated that these compounds could inhibit the growth of Candida albicans, with varying degrees of effectiveness compared to standard antifungal agents like ketoconazole .Compound Inhibition Zone (mm) MIC (µg/ml) MFC (µg/ml) 2-(Bromomethyl)benzyl alcohol 15.3 ± 1.1 50 >100 Ketoconazole 20.5 ± 0.9 <25 <50 -

Docking Studies:

Molecular docking studies have been conducted to predict the binding affinity of 2-(Bromomethyl)benzyl alcohol to various biological targets. These studies suggest that the compound can effectively bind to active sites of certain enzymes involved in metabolic pathways, which may explain its observed biological activities . -

ADMET Properties:

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic profiles for derivatives of benzyl alcohol, suggesting good oral bioavailability and low toxicity risks .Property Value Human Intestinal Absorption Good Blood-Brain Barrier Penetration Low Plasma Protein Binding >90%

Propriétés

IUPAC Name |

[2-(bromomethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBQNNKIOFSPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449243 | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74785-02-7 | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Bromomethyl)benzyl alcohol interact with 2-ethynylpyridine during polymerization, and what is the impact on the resulting polymer's structure?

A1: 2-(Bromomethyl)benzyl alcohol acts as an initiator and a functional group modifier during the polymerization of 2-ethynylpyridine. The bromine atom in the bromomethyl group acts as a good leaving group, allowing the nucleophilic nitrogen of 2-ethynylpyridine to attack the benzylic carbon. This attack leads to the initiation of the polymerization and the incorporation of the (N-2-hydroxymethylbenzyl)pyridinium bromide unit into the polymer backbone []. This results in a conjugated polymer with ionic character due to the presence of the pyridinium bromide substituents.

Q2: How does the incorporation of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents, derived from 2-(Bromomethyl)benzyl alcohol, affect the properties of the resulting polyacetylene derivative?

A2: The presence of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents significantly influences the polymer's properties. Firstly, it introduces ionic character, which can enhance solubility in polar solvents. Secondly, it impacts the polymer's optical properties, as evidenced by the maximum absorption peak at 457 nm and a band gap of 2.15 eV []. Lastly, the incorporated units contribute to the polymer's electrochemical behavior, resulting in stable redox activity within a specific voltage range (−1.5 V to 1.5 V) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.